5-Methylnaphthalene-1-carboxylic acid
Overview
Description
5-Methylnaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthoic acids. It is characterized by a naphthalene ring substituted at the 5th position with a methyl group and at the 1st position with a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylnaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO4) in an acidic medium . Another method includes the carboxylation of 5-methylnaphthalene using carbon dioxide (CO2) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 5-methylnaphthalene. This process typically uses metal catalysts such as cobalt or manganese to facilitate the oxidation reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
5-Methylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to form 5-methylnaphthalene.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 5-methylnaphthalene.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
5-Methylnaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential to enhance the effects of certain anticancer drugs such as adriamycin.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory properties are believed to result from the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic acid: Similar structure but lacks the methyl group at the 5th position.
2-Naphthoic acid: Similar structure but the carboxylic acid group is at the 2nd position.
5-Methyl-2-naphthoic acid: Similar structure but the carboxylic acid group is at the 2nd position.
Uniqueness
5-Methylnaphthalene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5th position and the carboxylic acid group at the 1st position allows for unique reactivity and interactions compared to other naphthoic acids .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c1-13-10-11-20(26-13)19-12-15(14-6-2-4-8-17(14)23-19)21(25)24-18-9-5-3-7-16(18)22/h2-12H,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARWOTIGJWTZFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361126 | |
Record name | N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4527-60-0 | |
Record name | N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 3-methoxy-5-methylnaphthalene-1-carboxylic acid and 3-hydroxy-5-methylnaphthalene-1-carboxylic acid in Carzinophilin?
A1: The identification of both 3-methoxy-5-methylnaphthalene-1-carboxylic acid and 3-hydroxy-5-methylnaphthalene-1-carboxylic acid within the alkaline hydrolysate of Carzinophilin [] provides valuable structural information about this potent antitumor antibiotic. These compounds are likely fragments of the larger Carzinophilin molecule, and their presence helps researchers piece together the complex structure of this natural product. Understanding the structure of Carzinophilin is crucial for further investigations into its mechanism of action, potential for drug development, and synthesis of analogs with improved therapeutic properties.
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